molecular formula C5H9ClF3N B12948028 (3S)-3,4,4-Trifluoropiperidine hydrochloride

(3S)-3,4,4-Trifluoropiperidine hydrochloride

Cat. No.: B12948028
M. Wt: 175.58 g/mol
InChI Key: FYHLLFGUFQPYDV-WCCKRBBISA-N
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Description

(3S)-3,4,4-Trifluoropiperidine hydrochloride is a fluorinated piperidine derivative characterized by three fluorine atoms at positions 3, 4, and 4 of the piperidine ring, with a stereospecific (3S) configuration. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmacological and synthetic applications .

Properties

Molecular Formula

C5H9ClF3N

Molecular Weight

175.58 g/mol

IUPAC Name

(3S)-3,4,4-trifluoropiperidine;hydrochloride

InChI

InChI=1S/C5H8F3N.ClH/c6-4-3-9-2-1-5(4,7)8;/h4,9H,1-3H2;1H/t4-;/m0./s1

InChI Key

FYHLLFGUFQPYDV-WCCKRBBISA-N

Isomeric SMILES

C1CNC[C@@H](C1(F)F)F.Cl

Canonical SMILES

C1CNCC(C1(F)F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3,4,4-Trifluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of (3S)-3,4,4-Trifluoropiperidine hydrochloride may involve continuous flow processes to ensure high yield and purity. These methods often utilize microreactor technology to control reaction parameters precisely, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: (3S)-3,4,4-Trifluoropiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield reduced piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of partially or fully hydrogenated piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Antihypertensive Agents

Research has indicated that derivatives of piperidine, including those containing trifluoromethyl substitutions, can exhibit significant antihypertensive effects. A study evaluated a series of tetrahydroisoquinoline derivatives linked to piperidines and demonstrated that specific substitutions could lead to potent bradycardic and hypotensive activities in animal models .

Pain Modulation

(3S)-3,4,4-Trifluoropiperidine hydrochloride has been explored for its potential as a modulator of ion channels involved in pain pathways. Compounds targeting sodium channels, particularly NaV 1.8, have shown promise in reducing neuropathic pain sensitivity without affecting acute pain responses . This suggests that trifluorinated piperidines could be developed into effective analgesics.

Cancer Therapy

Piperidine derivatives are increasingly recognized for their roles in cancer treatment. Recent advances have highlighted their potential as anticancer agents through various mechanisms, including apoptosis induction in tumor cells . The structural modifications provided by trifluoropiperidine derivatives may enhance their efficacy against specific cancer types.

Case Studies and Research Findings

Study Focus Findings
Astellas Pharma Research (2011)Antihypertensive ActivityIdentified significant blood pressure reduction in hypertensive models using tetrahydroisoquinoline-piperidine hybrids .
Pain Modulation Study (2012)Sodium Channel InhibitionDemonstrated that compounds reducing NaV 1.8 expression effectively alleviated neuropathic pain behaviors in rodent models .
Cancer Treatment Research (2023)Anticancer ActivityShowed enhanced cytotoxicity of piperidine derivatives compared to standard treatments like bleomycin .

Mechanism of Action

The mechanism of action of (3S)-3,4,4-Trifluoropiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₅H₈ClF₃N
  • Molecular Weight : ~175.5 g/mol (calculated)
  • Synthesis : Prepared via reactions involving tert-butyl 4-oxopiperidine-1-carboxylate and fluorinated intermediates, followed by purification .

Pharmacological Relevance:

Fluorination improves metabolic stability and lipophilicity, critical for drug bioavailability .

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Fluorinated Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Pharmacological Notes Safety Considerations References
(3S)-3,4,4-Trifluoropiperidine hydrochloride C₅H₈ClF₃N ~175.5 3S-configured trifluoro groups at C3, C4, C4 Explored as a bioactive scaffold in CNS drug R&D Potential toxicity; handle with care
[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride (QZ-4637) C₁₁H₁₁ClF₃NO 293.67 Trifluorophenyl ring, hydroxymethyl group Structural complexity may enhance target specificity Standard PPE required
2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride (QD-3055) C₇H₁₂ClF₃NO 217.63 Trifluoroethyl alcohol moiety Likely intermediate in fluorinated drug synthesis Limited toxicity data available
(3S,5R)-5-Trifluoromethyl-piperidin-3-ol hydrochloride C₆H₁₁ClF₃NO 205.61 Trifluoromethyl and hydroxyl groups Stereochemistry impacts receptor binding No specific hazards reported
(R)-4,4-Difluoro-3-methylpiperidine hydrochloride C₆H₁₂ClF₂N 171.62 Difluoro and methyl groups Methyl group may improve lipophilicity Minimal safety data
3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride C₁₂H₁₃ClF₃NO 293.69 Phenoxy group with trifluoromethyl Potential CNS activity due to aromatic moiety SDS advises medical consultation
4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine hydrochloride C₁₃H₁₇ClF₃N 279.73 Benzyl group with trifluoromethyl High molecular weight for enhanced receptor interaction Handle per GHS guidelines

Key Comparative Insights:

Structural Diversity: Fluorination Pattern: The target compound’s trifluoro substitution (C3, C4, C4) contrasts with difluoro (e.g., (R)-4,4-difluoro-3-methylpiperidine) or trifluoromethyl groups (e.g., 4-[[4-(trifluoromethyl)phenyl]methyl]piperidine). These variations influence electronic properties and steric effects . Aromatic vs.

Pharmacological Implications: Stereochemistry: The (3S) configuration in the target compound may confer selectivity in biological interactions, a feature shared with (3S,5R)-5-trifluoromethyl-piperidin-3-ol hydrochloride . Metabolic Stability: Trifluorinated piperidines generally resist oxidative metabolism better than non-fluorinated analogs, a critical advantage in drug design .

Phenoxy-substituted derivatives (e.g., 3-[4-(trifluoromethyl)phenoxy]piperidine) mandate SDS compliance, as their aromatic components may pose inhalation risks .

Research and Commercial Landscape

  • Synthesis : Enamine Ltd. and Combi-Blocks list fluorinated piperidines as building blocks, highlighting their commercial availability for drug discovery .
  • Applications : Used in structure-activity relationship (SAR) studies to optimize pharmacokinetic profiles, as seen in analogues like 45h () .

Biological Activity

(3S)-3,4,4-Trifluoropiperidine hydrochloride is a fluorinated piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This compound features a trifluoromethyl group which enhances its lipophilicity and metabolic stability, making it a valuable scaffold for various pharmaceutical applications.

The compound is characterized by the presence of three fluorine atoms at the 4-position of the piperidine ring. This unique structure contributes to its distinct pharmacological properties. The trifluoromethyl group is known for its strong electron-withdrawing nature, which influences the compound's reactivity and interaction with biological targets.

Property Description
Molecular Formula C5_5H7_7ClF3_3N
Molecular Weight 175.56 g/mol
Chemical Structure Chemical Structure

Research indicates that (3S)-3,4,4-Trifluoropiperidine hydrochloride may interact with various biological macromolecules through multiple mechanisms. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling have been employed to predict its binding affinities to different targets. These studies suggest that the compound could modulate pathways involved in pain perception and inflammation, particularly through interactions with receptors like TRPV1 (transient receptor potential vanilloid 1) .

Antinociceptive Properties

A study on related compounds demonstrated that derivatives of piperidine can act as TRPV1 antagonists, which are promising candidates for pain management therapies. The structural similarities between these compounds and (3S)-3,4,4-Trifluoropiperidine hydrochloride suggest potential antinociceptive effects .

Anti-inflammatory Effects

The trifluoromethyl group has been shown to enhance the anti-inflammatory activity of certain compounds. Research indicates that this group can significantly increase the potency of drugs targeting inflammatory pathways by improving their pharmacokinetic profiles .

Cytotoxicity

Preliminary studies have indicated that related piperidine derivatives exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and Caco2 (colon cancer). While specific data on (3S)-3,4,4-Trifluoropiperidine hydrochloride is limited, its structural attributes suggest it may also possess similar anticancer properties .

Case Studies

  • TRPV1 Modulation : High-throughput screening identified several pyridinylpiperazine ureas as selective TRPV1 ligands. The study highlighted the pharmacophoric elements necessary for antagonism, suggesting that modifications similar to those seen in (3S)-3,4,4-Trifluoropiperidine hydrochloride could yield potent modulators .
  • Cytotoxicity Assessment : A recent investigation into pyridine derivatives showed that certain compounds exhibited significant cytotoxic activity against various cancer cell lines. This suggests a need for further exploration into how (3S)-3,4,4-Trifluoropiperidine hydrochloride might behave in similar assays .

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